molecular formula C30H27N3OS2 B381088 1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B381088
M. Wt: 509.7g/mol
InChI Key: OWSQPKWZBWUULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process starts with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrrole or benzothieno rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Lacks the tetrahydro moiety, which may affect its biological activity and chemical reactivity.

    1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Contains a thieno ring instead of a benzothieno ring, leading to different electronic properties and reactivity.

Uniqueness

1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H27N3OS2

Molecular Weight

509.7g/mol

IUPAC Name

1-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

InChI

InChI=1S/C30H27N3OS2/c1-19-16-25(20(2)33(19)23-14-12-22(13-15-23)21-8-4-3-5-9-21)26(34)17-35-29-28-24-10-6-7-11-27(24)36-30(28)32-18-31-29/h3-5,8-9,12-16,18H,6-7,10-11,17H2,1-2H3

InChI Key

OWSQPKWZBWUULJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6

Origin of Product

United States

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